molecular formula C11H19N3O2 B14528636 N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide CAS No. 62347-39-1

N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B14528636
CAS No.: 62347-39-1
M. Wt: 225.29 g/mol
InChI Key: OWLACUCANLMVRL-UHFFFAOYSA-N
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Description

N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide is an organic compound belonging to the class of amides This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Properties

CAS No.

62347-39-1

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

N-butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C11H19N3O2/c1-5-6-7-14(10(15)8(2)3)11-12-9(4)13-16-11/h8H,5-7H2,1-4H3

InChI Key

OWLACUCANLMVRL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=NO1)C)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide can be achieved through a multi-step process. One common method involves the reaction of butylamine with 2-methylpropanoyl chloride to form N-butyl-2-methylpropanamide. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The use of automated reactors and advanced process control systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isobutyramide, N-butyl-: This compound shares a similar amide structure but differs in the substitution pattern on the oxadiazole ring.

    2-Pentanone, 3-methyl-: Another compound with a similar molecular framework but different functional groups.

    2-Butanone, 3-methyl-: Similar in structure but with variations in the carbon chain length and functional groups.

Uniqueness

N-Butyl-2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties

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